molecular formula C19H29N3O4S B5585101 1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine

1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine

Cat. No. B5585101
M. Wt: 395.5 g/mol
InChI Key: JZSMAGGKOMUWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It is a selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase), which plays a crucial role in B-cell receptor signaling and the survival of malignant B cells.

Mechanism of Action

TAK-659 exerts its therapeutic effects by selectively inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and survival of malignant B cells, and its inhibition leads to the disruption of B-cell receptor signaling and the induction of apoptosis in malignant B cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-proliferative and pro-apoptotic effects in B-cell malignancies both in vitro and in vivo. It has also been shown to inhibit the activation of downstream signaling pathways such as NF-κB and AKT, which are involved in the survival and proliferation of malignant B cells. In addition, TAK-659 has been shown to have minimal effects on normal B-cell function and to be well-tolerated in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 as a research tool is its high potency and selectivity for BTK, which allows for the specific inhibition of B-cell receptor signaling and the induction of apoptosis in malignant B cells. However, one limitation of TAK-659 is its relatively short half-life, which may limit its efficacy in certain experimental settings.

Future Directions

There are several potential future directions for the research and development of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies or chemotherapy agents to enhance its therapeutic efficacy and overcome resistance mechanisms. Another area of interest is the development of TAK-659 as a therapeutic agent for other B-cell malignancies beyond CLL and MCL. Finally, further studies are needed to elucidate the potential long-term effects of BTK inhibition with TAK-659 on normal B-cell function and immune surveillance.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-methoxybenzylamine with 4-bromobenzaldehyde to form 4-(4-methoxyphenyl)benzaldehyde. This intermediate is then reacted with piperazine to form 4-(4-methoxyphenyl)piperazine. The final step involves the reaction of this intermediate with 1-(ethylsulfonyl)piperidine-4-carbonyl chloride to form TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in cancer treatment, particularly in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Preclinical studies have shown that TAK-659 is a potent and selective inhibitor of BTK, and it has demonstrated efficacy in inhibiting the growth and survival of B-cell malignancies both in vitro and in vivo.

properties

IUPAC Name

(1-ethylsulfonylpiperidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-3-27(24,25)22-10-8-16(9-11-22)19(23)21-14-12-20(13-15-21)17-4-6-18(26-2)7-5-17/h4-7,16H,3,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSMAGGKOMUWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.